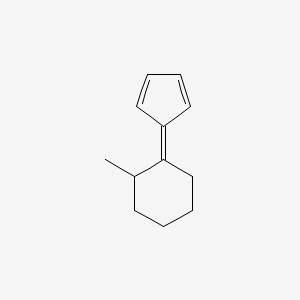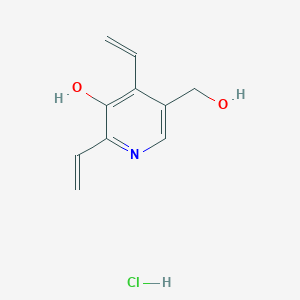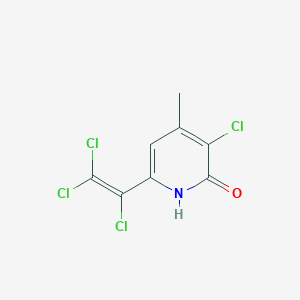
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyridine derivative.
Chlorination: Introduction of chlorine atoms through chlorination reactions.
Methylation: Addition of a methyl group using methylating agents.
Trichloroethenylation: Incorporation of the trichloroethenyl group through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of chlorine or other groups with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible applications in drug development.
Industry: Use in the production of agrochemicals, materials, and other industrial products.
作用機序
The mechanism of action of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways.
類似化合物との比較
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the trichloroethenyl group.
4-Methyl-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the chlorine atom.
3-Chloro-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
The unique combination of chlorine, methyl, and trichloroethenyl groups in 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may confer specific chemical properties and reactivity that distinguish it from similar compounds.
特性
CAS番号 |
61123-30-6 |
|---|---|
分子式 |
C8H5Cl4NO |
分子量 |
272.9 g/mol |
IUPAC名 |
3-chloro-4-methyl-6-(1,2,2-trichloroethenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H5Cl4NO/c1-3-2-4(6(10)7(11)12)13-8(14)5(3)9/h2H,1H3,(H,13,14) |
InChIキー |
HCQMGORWEWMTEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=C1)C(=C(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
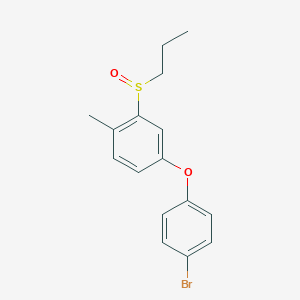

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

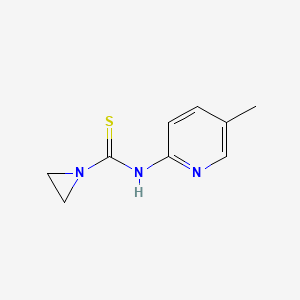
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
